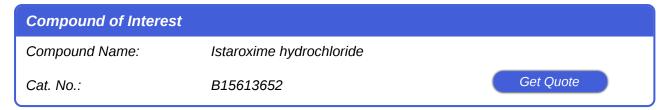


Istaroxime Hydrochloride: A Technical Guide to its Na+/K+-ATPase Inhibition Pathway

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Istaroxime hydrochloride is a novel, first-in-class intravenous agent for the treatment of acute heart failure (AHF).[1] It is chemically derived from androstenedione and is unrelated to cardiac glycosides.[1][2] Istaroxime exhibits a unique dual mechanism of action, combining inhibition of the Na+/K+-ATPase (NKA) pump with stimulation of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[1][3][4] This dual activity confers both positive inotropic (enhanced contractility) and lusitropic (improved relaxation) effects on the cardiac muscle.[1][5] Preclinical and clinical studies have shown that istaroxime can improve cardiac function and increase blood pressure, importantly without a significant increase in heart rate or the incidence of cardiac arrhythmias that can be associated with other inotropic agents.[6][7][8]

This technical guide provides an in-depth exploration of the core pharmacology of istaroxime, with a focus on its Na+/K+-ATPase inhibition pathway. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of istaroxime's interaction with its molecular targets, compiled from various preclinical and clinical studies.



Table 1: Istaroxime Quantitative Data - Na+/K+-ATPase

Inhibition

Parameter	Species/Tissue	Value	Reference
IC50	Dog Kidney	0.11 μΜ	[9]
IC50	Dog Kidney	0.43 ± 0.15 μM	[9]
IC50	Guinea Pig Kidney	8.5 μΜ	[9]
IC50 (for INaK inhibition)	Not Specified	32 ± 4 μM	[10]

Table 2: Istaroxime Clinical Trial Data - Hemodynamic and Echocardiographic Effects



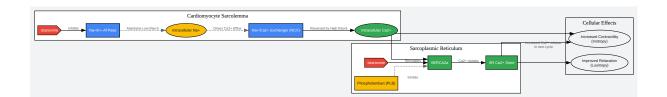
Parameter	Study/Dosage	Change from Baseline	p-value	Reference
Cardiac Index (L/min/m²)	SEISMiC (1.0- 1.5 μg/kg/min)	+0.21	0.016	[11]
Systolic Blood Pressure (SBP) AUC to 6h (mmHg x hour)	SEISMiC (1.0- 1.5 μg/kg/min)	53.1 vs 30.9 (placebo)	0.017	[11]
Left Ventricular Ejection Fraction (mL)	Meta-analysis	MD: 1.06	0.007	[3]
Stroke Volume Index (mL/beat/m²)	Phase 2b (0.5 μg/kg/min)	5.33 vs 1.65 (placebo)	<0.05	[7]
Stroke Volume Index (mL/beat/m²)	Phase 2b (1.0 μg/kg/min)	5.49 vs 3.18 (placebo)	<0.05	[7]
E/e' ratio	Phase 2b (0.5 μg/kg/min)	-4.55 vs -1.55 (placebo)	<0.05	[7]
E/e' ratio	Phase 2b (1.0 μg/kg/min)	-3.16 vs -1.08 (placebo)	<0.05	[7]
Heart Rate (bpm)	Meta-analysis	MD: -3.05	0.007	[3]

MD: Mean Difference; AUC: Area Under the Curve

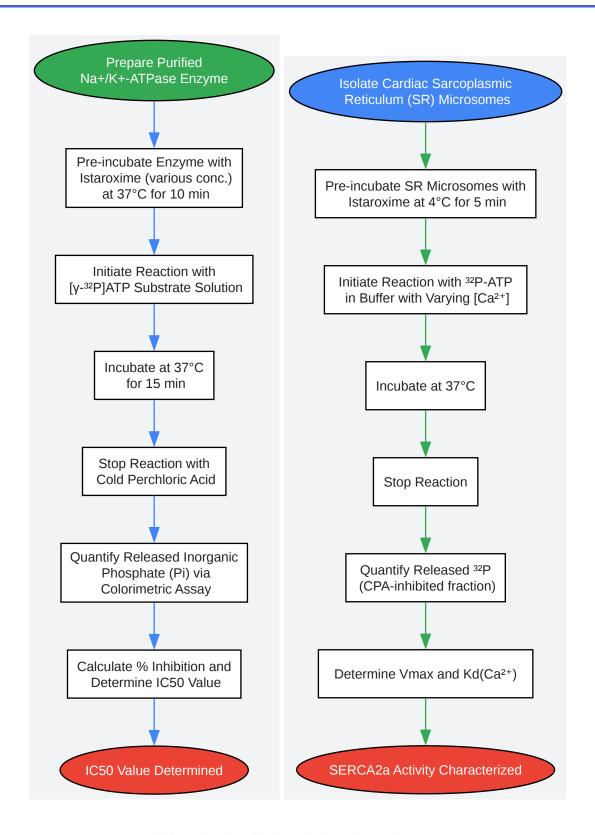
Signaling Pathways

The following diagrams illustrate the signaling pathways affected by istaroxime.









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